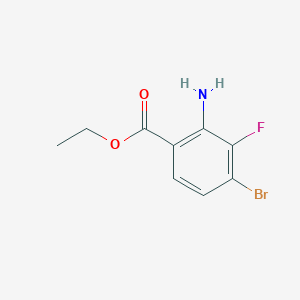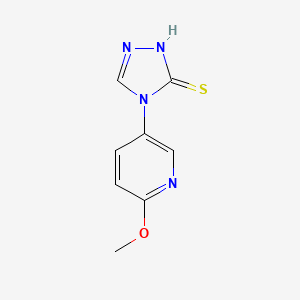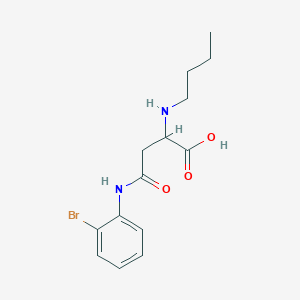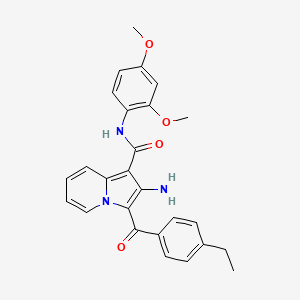
N-(1-cyanocyclopentyl)-2-(2-methoxy-4-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclopentyl)-2-(2-methoxy-4-methylphenoxy)acetamide, also known as CPP-ACP, is a compound that has gained significant attention in the field of dentistry due to its potential to prevent and treat dental caries. This compound is a derivative of casein phosphopeptide (CPP) and has been shown to have a unique mechanism of action that makes it an effective tool for preventing tooth decay.
Wirkmechanismus
N-(1-cyanocyclopentyl)-2-(2-methoxy-4-methylphenoxy)acetamide works by binding to tooth enamel and forming a protective layer that helps to prevent the demineralization of the tooth surface. It also helps to remineralize the tooth surface by providing a source of calcium and phosphate ions that are essential for tooth enamel formation.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-(2-methoxy-4-methylphenoxy)acetamide has been shown to have several biochemical and physiological effects that make it an effective tool for preventing and treating dental caries. It has been shown to increase the concentration of calcium and phosphate ions in saliva, which helps to remineralize tooth enamel. N-(1-cyanocyclopentyl)-2-(2-methoxy-4-methylphenoxy)acetamide has also been shown to inhibit the growth of oral bacteria and prevent biofilm formation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyanocyclopentyl)-2-(2-methoxy-4-methylphenoxy)acetamide has several advantages for lab experiments. It is easy to synthesize and purify, making it a readily available tool for researchers. It is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one limitation of N-(1-cyanocyclopentyl)-2-(2-methoxy-4-methylphenoxy)acetamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research involving N-(1-cyanocyclopentyl)-2-(2-methoxy-4-methylphenoxy)acetamide. One area of research is focused on optimizing the formulation of N-(1-cyanocyclopentyl)-2-(2-methoxy-4-methylphenoxy)acetamide to maximize its effectiveness in preventing and treating dental caries. Another area of research is focused on understanding the mechanism of action of N-(1-cyanocyclopentyl)-2-(2-methoxy-4-methylphenoxy)acetamide and identifying new targets for its use in preventing tooth decay. Additionally, researchers are exploring the potential use of N-(1-cyanocyclopentyl)-2-(2-methoxy-4-methylphenoxy)acetamide in other areas of dentistry, such as orthodontics and periodontics.
Synthesemethoden
N-(1-cyanocyclopentyl)-2-(2-methoxy-4-methylphenoxy)acetamide is synthesized by combining casein phosphopeptide with acetamide and reacting it with cyanocyclopentane and 2-methoxy-4-methylphenol. This process results in the formation of N-(1-cyanocyclopentyl)-2-(2-methoxy-4-methylphenoxy)acetamide, which is then purified and used for research purposes.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclopentyl)-2-(2-methoxy-4-methylphenoxy)acetamide has been extensively studied for its potential to prevent and treat dental caries. Several studies have shown that N-(1-cyanocyclopentyl)-2-(2-methoxy-4-methylphenoxy)acetamide can remineralize tooth enamel and prevent the formation of dental caries. N-(1-cyanocyclopentyl)-2-(2-methoxy-4-methylphenoxy)acetamide has also been studied for its potential to prevent biofilm formation and inhibit the growth of oral bacteria that are known to cause tooth decay.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2-methoxy-4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-12-5-6-13(14(9-12)20-2)21-10-15(19)18-16(11-17)7-3-4-8-16/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAABWGAKAKYSCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2(CCCC2)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-(2-methoxy-4-methylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-dimethyl-2,4-dioxo-7-propyl-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2839407.png)

![Methyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carboxylate](/img/no-structure.png)

![Tert-butyl 3-[(6-bromopyridine-3-carbonyl)-methylamino]azetidine-1-carboxylate](/img/structure/B2839414.png)



![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2839419.png)


![1-(2-Hydroxy-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propyl)-2-pyrrolidinone](/img/structure/B2839424.png)
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2839426.png)